molecular formula C8H12N2O4 B12902757 Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate CAS No. 918826-86-5

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

Cat. No.: B12902757
CAS No.: 918826-86-5
M. Wt: 200.19 g/mol
InChI Key: MCAYPKRQRBSYAQ-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carboxylate ester group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding dimethylamino derivative. This intermediate is then cyclized with ethyl chloroformate to yield the desired oxazole compound. The reaction conditions typically involve heating the reaction mixture under reflux for several hours .

Industrial Production Methods

Industrial production of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse biological and chemical properties .

Scientific Research Applications

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate lies in its specific oxazole ring structure and the presence of both dimethylamino and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

918826-86-5

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-10(2)8-9-5(6(11)12-3)7(13-4)14-8/h1-4H3

InChI Key

MCAYPKRQRBSYAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(O1)OC)C(=O)OC

Origin of Product

United States

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